molecular formula C9H8FNO B1306713 N-(4-fluorophenyl)prop-2-enamide CAS No. 60252-77-9

N-(4-fluorophenyl)prop-2-enamide

Cat. No.: B1306713
CAS No.: 60252-77-9
M. Wt: 165.16 g/mol
InChI Key: LVCGCAYBLBKRDP-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Enamide Chemistry

Enamides are a class of organic compounds characterized by a double bond adjacent to a nitrogen atom that is part of an amide group. They serve as versatile building blocks in organic synthesis due to the balanced stability and reactivity of their structure. chemrxiv.org The introduction of fluorine, a highly electronegative atom, into the enamide structure, as seen in N-(4-fluorophenyl)prop-2-enamide, can dramatically alter the molecule's electronic properties, stability, and reactivity. enamine.netacs.org

The field of fluorine chemistry has seen significant advancements, with a growing focus on the synthesis of fluorinated building blocks for various applications, including pharmaceuticals and materials science. nih.gov Fluorinated enamides, in this context, are explored for their potential to create novel molecular scaffolds with unique biological activities and material properties. The synthesis of such compounds often involves specialized methods to incorporate the fluorine atom and construct the enamide functionality. acs.orgresearchgate.net

Significance in Contemporary Organic Synthesis and Advanced Materials

In organic synthesis, this compound and related fluorinated enamides are valuable intermediates. The enamide double bond can participate in a variety of chemical transformations, including additions, cyclizations, and cross-coupling reactions, allowing for the construction of complex molecular architectures. chemrxiv.org The fluorine atom can also direct the regioselectivity of certain reactions and enhance the metabolic stability of the resulting molecules, a desirable trait in medicinal chemistry.

The development of advanced materials is another area where this compound shows promise. The polymerization of acrylamide (B121943) derivatives is a well-established method for creating polymers with a wide range of properties. The incorporation of fluorine into the monomer can lead to polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. These characteristics are highly sought after in the design of specialty polymers for high-performance applications.

Overview of Research Trajectories for Related Acrylamide Derivatives

Research into acrylamide derivatives is a broad and active field. nih.gov While some research focuses on the potential toxicity of acrylamide itself, particularly its formation in food at high temperatures, a significant portion of academic and industrial research is dedicated to harnessing the reactivity of the acrylamide functional group for beneficial applications. researchgate.netresearchgate.netnih.govfrontiersin.org

Current research trends for acrylamide derivatives include:

Polymer Chemistry: The synthesis of novel polymers and hydrogels with tailored properties for applications in drug delivery, tissue engineering, and water treatment.

Medicinal Chemistry: The design and synthesis of acrylamide-containing molecules as inhibitors of specific enzymes or as covalent modifiers of biological targets. The electrophilic nature of the acrylamide group allows for targeted covalent inhibition, a strategy gaining traction in drug discovery.

Organic Synthesis: The use of acrylamides as versatile building blocks for the synthesis of a wide array of nitrogen-containing compounds, including heterocycles and amino acids.

The study of this compound and its analogs contributes to these broader research trajectories by providing insights into the effects of fluorination on the reactivity and properties of acrylamide derivatives, thereby opening up new avenues for the development of innovative molecules and materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCGCAYBLBKRDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390643
Record name N-(4-fluorophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60252-77-9
Record name N-(4-fluorophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N-(4-fluorophenyl)prop-2-enamide and Analogues

The construction of the this compound framework and its analogues relies on a variety of synthetic strategies, each with its own set of principles and variations.

N-Acylation Reactions: Principles and Variations

N-acylation represents one of the most direct and widely employed methods for the synthesis of this compound. The fundamental principle of this reaction is the coupling of an amine, in this case, 4-fluoroaniline (B128567), with an acylating agent, typically acryloyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

The general reaction involves the nucleophilic attack of the nitrogen atom of 4-fluoroaniline on the electrophilic carbonyl carbon of acryloyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride byproduct that is formed. The choice of solvent can vary, with common options including aprotic solvents like dichloromethane, tetrahydrofuran (THF), or even biphasic systems.

Variations of this method can include the use of acrylic anhydride as the acylating agent, which produces acrylic acid as a byproduct. While less reactive than acryloyl chloride, acrylic anhydride can be advantageous in certain applications. Another variation involves the use of in situ generated acylating agents or the use of coupling agents to facilitate the reaction between acrylic acid and 4-fluoroaniline.

A representative synthesis of a structurally similar compound, N-[(4-Bromo-3,5-difluorine)phenyl]acrylamide, highlights the typical conditions for this type of transformation. The reaction of 4-Bromo-3,5-difluoroaniline with acryloyl chloride is conducted at 0°C for 4 hours in the presence of triethylamine as a catalyst, affording the product in a 62.5% yield researchgate.net. Similarly, the synthesis of N-benzyl-N-(4-chlorophenyl)acrylamide was achieved by reacting N-benzyl-4-chlorobenzenamine with 2-propenoyl chloride in the presence of triethylamine in carbon tetrachloride at ice-water temperature, yielding the product in 61% nih.gov.

Amine SubstrateAcylating AgentBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-Bromo-3,5-difluoroanilineAcryloyl chlorideTriethylamineNot specified0462.5 researchgate.net
N-benzyl-4-chlorobenzenamine2-Propenoyl chlorideTriethylamineCarbon tetrachloride0Not specified61 nih.gov

Condensation Chemistry for Enamide Scaffold Construction

Condensation reactions provide an alternative approach to the enamide scaffold. This strategy typically involves the reaction of a carbonyl compound with an amine to form an imine, which can then be further manipulated to yield the desired enamide. While less direct for the synthesis of this compound from simple starting materials, condensation chemistry is a powerful tool for constructing more complex enamide structures.

For instance, the condensation of an amine with an α,β-unsaturated aldehyde or ketone can lead to the formation of an enamine or imine, which can then isomerize or be converted to the corresponding enamide. A notable example is the TiCl4-mediated condensation of secondary amides with aldehydes and ketones, which proceeds at room temperature and provides polysubstituted (E)-enamides rsc.org. This method highlights the use of a Lewis acid to facilitate the condensation process.

While direct condensation of 4-fluoroaniline with a suitable three-carbon aldehyde to form this compound is not a commonly reported high-yielding method, the principles of condensation are fundamental in various related transformations that lead to enamide systems. The reaction of anilines with aldehydes to form imines is a well-established reversible reaction that serves as a key step in many synthetic sequences researchgate.net.

Multicomponent Reaction Approaches (e.g., Ugi Reactions) for Enamide Synthesis

Multicomponent reactions (MCRs), particularly the Ugi four-component reaction (U-4CR), offer a highly efficient and convergent strategy for the synthesis of complex molecules, including α-acetamido carboxamides, which can be precursors to or analogues of enamides. The Ugi reaction involves the one-pot reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide nih.govresearchgate.netwikipedia.orgorganic-chemistry.org.

To synthesize a molecule with the this compound substructure using the Ugi reaction, one could envision a scenario where acrylic acid is used as the carboxylic acid component. The other components would be 4-fluoroaniline as the amine, an aldehyde (e.g., formaldehyde), and an isocyanide. The product of such a reaction would be an α-acylamino amide derivative containing the N-(4-fluorophenyl)acrylamide moiety.

The Ugi reaction is known for its high atom economy and the ability to generate diverse libraries of compounds from readily available starting materials. The reaction is typically exothermic and proceeds rapidly in polar, aprotic solvents like methanol or ethanol nih.gov. The versatility of the Ugi reaction allows for the incorporation of a wide range of substituents on each of the four components, making it a powerful tool for combinatorial chemistry and drug discovery.

AmineAldehyde/KetoneCarboxylic AcidIsocyanideTypical SolventKey Product FeatureReference
4-FluoroanilineFormaldehydeAcrylic Acid(e.g., tert-Butyl isocyanide)MethanolN-(4-fluorophenyl)acrylamide substructure nih.govresearchgate.netwikipedia.orgorganic-chemistry.org

Reaction Mechanisms of Enamide Formation

Understanding the mechanisms by which enamides are formed is crucial for optimizing reaction conditions and developing new synthetic methods. The formation of the enamide linkage can proceed through different pathways depending on the reactants and catalysts employed.

Electrophilic Activation Pathways Leading to Enamides

A modern and powerful approach to enamide synthesis involves the direct dehydrogenation of amides through electrophilic activation. This method avoids the need for pre-functionalized substrates. A notable example is the use of triflic anhydride (Tf2O) in combination with a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) researchgate.netacs.orgnih.gov.

The proposed mechanism for this transformation begins with the activation of the amide by triflic anhydride, which is a strong electrophile. This activation leads to the formation of a highly reactive iminium triflate intermediate. The formation of this cationic species significantly increases the acidity of the proton on the α-carbon to the nitrogen atom. The strong base then deprotonates this α-carbon, initiating an elimination process. This results in the extrusion of a triflinate anion and the formation of the enamide product acs.org. Deuteration experiments have supported this mechanism by indicating that the base does not directly abstract the N-α-hydrogen, ruling out an alternative deprotonation/triflation pathway acs.orgnih.gov.

This electrophilic activation strategy has been shown to have a broad substrate scope and can be applied to both cyclic and acyclic amides, providing a general one-step approach to enamide synthesis researchgate.netacs.org.

Base-Catalyzed Processes and Their Mechanisms

Base-catalyzed processes are also integral to several methods of enamide synthesis. In the context of N-acylation, the base plays a crucial role in neutralizing the acidic byproduct, thereby driving the reaction to completion.

More directly, base-catalyzed elimination reactions can be employed to generate the double bond of the enamide. For instance, a common strategy for enamide synthesis involves the base-induced elimination of a leaving group from an α-halo amide or a related substrate. The mechanism of such an elimination reaction typically follows an E2 pathway, where the base abstracts a proton from the β-carbon, and the leaving group on the α-carbon is simultaneously eliminated, leading to the formation of the carbon-carbon double bond. The stereochemistry of the resulting enamide (E or Z) is often dependent on the stereochemistry of the starting material and the reaction conditions.

While a specific base-catalyzed mechanism for the direct formation of this compound from simple precursors is not extensively detailed in the provided context, the principles of base-catalyzed eliminations are fundamental to many enamide synthesis strategies.

Derivatization and Functionalization Strategies of the Enamide Moiety

The enamide portion of this compound, which encompasses both the reactive alkene and the amide linkage, along with the attached fluorophenyl ring, provides multiple avenues for chemical modification. These strategies are pivotal in modulating the compound's electronic, steric, and physicochemical properties.

The fluorophenyl ring of this compound can undergo several types of chemical transformations, enabling the introduction of a variety of functional groups. These modifications can significantly alter the molecule's biological activity and properties.

Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This methodology can be applied to aryl halides, including this compound, to introduce primary or secondary amines onto the aromatic ring. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. libretexts.orgrug.nl While direct amination at the fluorine-bearing carbon is challenging, derivatization of the parent 4-fluoroaniline to introduce other halides (e.g., bromine or iodine) ortho or meta to the amide group would provide a handle for such couplings. For instance, palladium-catalyzed amination has been successfully applied to the estrone series at C-2 or C-4, demonstrating its utility in complex molecular scaffolds. beilstein-journals.org

Electrophilic Aromatic Substitution: The acetamido group (-NHCOR) is an activating, ortho-, para-directing group in electrophilic aromatic substitution. Although the fluorine atom is deactivating, its directing effect is also ortho and para. In the case of N-(4-fluorophenyl)acetamide, the para position is blocked by fluorine, thus electrophilic substitution is expected to occur at the ortho position (C-3) relative to the amide. A common example is the nitration of N-phenylacetamide (acetanilide), which yields a mixture of ortho and para isomers, with the para isomer being the major product. researchgate.netjcbsc.orgresearchgate.net For this compound, nitration would be expected to yield primarily the 3-nitro derivative.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing acrylamide (B121943) group can activate the fluorophenyl ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the fluoride ion by strong nucleophiles. youtube.commasterorganicchemistry.com This reaction is generally facilitated by strong electron-withdrawing groups ortho or para to the leaving group. The reactivity of the C-F bond in this compound towards SNAr would depend on the reaction conditions and the nucleophile employed. For instance, SNAr on pentafluorophenyl-substituted porphyrin precursors with amine nucleophiles proceeds readily at the para-fluorine position. nih.gov

Reaction TypeDescriptionPotential ProductsKey Reagents/Conditions
Buchwald-Hartwig AminationPalladium-catalyzed C-N bond formation to introduce amino groups.N-(4-aminoaryl)prop-2-enamidesPd catalyst (e.g., Pd(OAc)2), phosphine ligand (e.g., X-Phos), base (e.g., KOt-Bu) beilstein-journals.org
Electrophilic NitrationIntroduction of a nitro group onto the aromatic ring.N-(4-fluoro-3-nitrophenyl)prop-2-enamideHNO3, H2SO4 researchgate.net
Nucleophilic Aromatic Substitution (SNAr)Displacement of the fluorine atom by a nucleophile.N-(4-substituted-phenyl)prop-2-enamides (e.g., with -OR, -NR2)Strong nucleophile (e.g., alkoxide, amine), polar aprotic solvent nih.gov

The acrylamide moiety is a versatile functional group that can undergo a variety of chemical transformations, particularly at the α,β-unsaturated system.

Thiol-Michael Addition: The acrylamide group is an excellent Michael acceptor, readily undergoing conjugate addition with nucleophiles such as thiols. nih.gov This reaction, known as the thiol-Michael addition, proceeds under mild conditions and is highly efficient, making it a "click" reaction. researchgate.netscience.gov The addition of a thiol to the double bond of this compound would result in the formation of a stable thioether linkage, providing a straightforward method for conjugation to thiol-containing molecules like cysteine-containing peptides or proteins. researchgate.net

Azide-Alkyne Cycloaddition: The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry". wikipedia.org The copper(I)-catalyzed version (CuAAC) is particularly efficient and regiospecific, yielding the 1,4-disubstituted triazole. acs.org To utilize this reaction, this compound would first need to be functionalized with either an azide or an alkyne. For example, reaction of 4-fluoroaniline with propargyl bromide before acylation with acryloyl chloride would yield an N-propargyl derivative ready for CuAAC with an azide-containing molecule. researchgate.net

Atom Transfer Radical Polymerization (ATRP): The vinyl group of the acrylamide moiety makes this compound a suitable monomer for polymerization reactions. ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weight and low dispersity. nih.gov This would enable the creation of homopolymers of this compound or its incorporation into block or random copolymers with other monomers.

Reaction TypeDescriptionResulting StructureKey Reagents/Conditions
Thiol-Michael AdditionConjugate addition of a thiol to the acrylamide double bond.β-Thioether propionamideThiol (R-SH), base or nucleophilic catalyst nih.gov
Azide-Alkyne Cycloaddition (CuAAC)Formation of a 1,2,3-triazole ring from an azide and an alkyne.Triazole-linked conjugateAzide or alkyne derivative, Cu(I) catalyst, reducing agent (e.g., sodium ascorbate) acs.orgnih.gov
Atom Transfer Radical Polymerization (ATRP)Controlled polymerization of the vinyl group.Poly(this compound)Initiator, copper catalyst complex (e.g., CuBr/ligand) nih.gov

Chemical derivatization of this compound is a key strategy for enabling its detection and quantification in various analytical methods, as well as for its use as an investigative tool in chemical biology.

Derivatization for HPLC Analysis: For quantitative analysis by High-Performance Liquid Chromatography (HPLC), derivatization is often employed to introduce a chromophore or fluorophore, enhancing detection sensitivity. The amide nitrogen of this compound is a potential site for derivatization. Alternatively, if the acrylamide is hydrolyzed to 4-fluoroaniline, the resulting primary amine can be readily derivatized. Fluorescamine, for example, reacts with primary amines to form highly fluorescent products, which can be detected with high sensitivity using a fluorescence detector. nih.gov

Radiolabeling for PET Imaging: Positron Emission Tomography (PET) is a powerful imaging technique that requires the use of radiolabeled probes. The fluorine atom in this compound makes it a candidate for labeling with the positron-emitting isotope fluorine-18 (18F). The introduction of 18F can be achieved through nucleophilic substitution of a suitable leaving group on a precursor molecule. For example, a one-step radiosynthesis of 18F-labeled prosthetic groups like 4-nitrophenyl 2-[18F]fluoropropionate has been developed for subsequent conjugation to peptides. nih.gov A similar strategy could be envisioned for the radiosynthesis of an 18F-labeled version of this compound or a derivative thereof.

Development of Covalent Probes: The electrophilic nature of the acrylamide moiety makes this compound a potential covalent probe for studying biological systems. Acrylamides are known to react with nucleophilic residues in proteins, most notably cysteine, to form stable covalent adducts. This property has been exploited in the design of targeted covalent inhibitors. acs.org To facilitate the detection of such covalent binding events, this compound can be derivatized with a reporter tag, such as an alkyne or azide group. This allows for subsequent "click" chemistry-based ligation with a fluorescent dye or biotin for visualization or affinity purification, respectively. nih.gov

ApplicationDerivatization StrategyPurposeExample Reagents/Tags
HPLC AnalysisFluorescent labeling of a primary amine derivative.Enhance detection sensitivity.Fluorescamine nih.gov
PET ImagingRadiolabeling with 18F.Enable in vivo imaging.[18F]Fluoride nih.gov
Covalent ProbesIntroduction of a reporter tag for click chemistry.Detection of covalent protein modification.Alkyne or azide tags nih.gov

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of N-(4-fluorophenyl)prop-2-enamide in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals for the vinyl, aromatic, and amide protons.

The vinylic protons of the prop-2-enamide moiety typically appear as a complex set of multiplets in the downfield region of the spectrum, generally between δ 5.8 and 6.5 ppm. These signals arise from the geminal and vicinal couplings between the three protons on the double bond. The aromatic protons on the 4-fluorophenyl ring are observed as two sets of doublets of doublets, or multiplets, in the range of δ 7.0 to 7.6 ppm. The splitting pattern is a consequence of both proton-proton and proton-fluorine couplings. The amide proton (N-H) typically presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration, often appearing around δ 8.0-9.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Vinylic Protons (CH=CH₂)5.8 - 6.5m
Aromatic Protons (C₆H₄)7.0 - 7.6m
Amide Proton (NH)8.0 - 9.0br s

Note: 'm' denotes multiplet, 'br s' denotes broad singlet. Actual values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum for this compound will show distinct signals for each unique carbon atom.

The carbonyl carbon of the amide group is the most deshielded, appearing at a chemical shift of approximately δ 165-170 ppm. The carbons of the vinyl group (CH=CH₂) are expected in the δ 125-135 ppm region. The aromatic carbons of the 4-fluorophenyl ring will show four distinct signals. The carbon directly bonded to the fluorine atom (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will appear significantly downfield. The other aromatic carbons will also show smaller carbon-fluorine couplings (²JCF, ³JCF, and ⁴JCF), aiding in their assignment.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 170
Vinylic (=CH₂)125 - 130
Vinylic (=CH)130 - 135
Aromatic (C-F)155 - 165 (d, ¹JCF ≈ 240-250 Hz)
Aromatic (C-N)130 - 140
Aromatic (CH)115 - 130

Note: 'd' denotes doublet. Coupling constants (J) are approximate and given in Hertz (Hz).

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications

Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for characterizing this compound. The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in sharp signals and a wide chemical shift range, making it an excellent probe for structural and environmental changes.

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal is typically observed in the range of δ -110 to -120 ppm (relative to a standard like CFCl₃). The precise chemical shift can be influenced by the solvent and electronic effects within the molecule. The coupling of the fluorine atom to the ortho-protons on the aromatic ring can often be observed in the ¹H NMR spectrum and can provide further confirmation of the structure.

Infrared (IR) Spectroscopy for Vibrational Assignments

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The most prominent peaks include the N-H stretching vibration, typically seen as a sharp band around 3300 cm⁻¹. The C=O stretching of the amide group (Amide I band) gives a strong absorption in the region of 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is usually observed near 1540 cm⁻¹. The C=C stretching of the vinyl group appears around 1620 cm⁻¹, and the C-F stretching of the fluorophenyl group gives rise to a strong band in the 1200-1250 cm⁻¹ region. The out-of-plane bending vibrations of the aromatic C-H bonds are also visible in the fingerprint region.

Table 3: Key IR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
N-H Stretch~3300Strong, Sharp
C=O Stretch (Amide I)1650 - 1680Strong
N-H Bend (Amide II)~1540Medium
C=C Stretch (Vinyl)~1620Medium
C-F Stretch1200 - 1250Strong
Aromatic C-H Bending800 - 900Medium-Strong

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₉H₈FNO, the expected monoisotopic mass is approximately 165.0590 g/mol . chemsrc.com

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z of 165. The fragmentation pattern would likely involve the initial loss of the acryloyl group or cleavage of the amide bond. Common fragments would include the 4-fluoroaniline (B128567) radical cation and other smaller fragments resulting from the breakdown of the propenamide chain. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.

X-ray Crystallography for Solid-State Structural Elucidation

While solution-state structural information is provided by NMR, X-ray crystallography offers a definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

As of the latest literature search, a specific crystal structure for this compound has not been reported. However, the crystal structure of the related compound, N-(4-hydroxyphenyl)acrylamide, reveals key structural features that are likely to be shared. researchgate.net In this analogue, the acrylamide (B121943) and phenyl moieties are nearly coplanar, with a small dihedral angle between their mean planes. researchgate.net The crystal packing is stabilized by intermolecular hydrogen bonds involving the amide and hydroxyl groups, forming two-dimensional sheets. researchgate.net It is anticipated that this compound would also exhibit a largely planar conformation, with intermolecular N-H···O=C hydrogen bonds playing a crucial role in its solid-state architecture. The fluorine atom may also participate in weaker C-H···F interactions, further influencing the crystal packing.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For N-(4-fluorophenyl)prop-2-enamide, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed to determine its optimized geometry, electronic properties, and vibrational frequencies. researchgate.netresearchgate.net

The optimized molecular structure obtained from DFT calculations provides detailed information on bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the three-dimensional arrangement of the atoms in the molecule.

Vibrational analysis based on DFT calculations allows for the prediction of the infrared (IR) and Raman spectra of the compound. The calculated vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental data. researchgate.net The analysis of these vibrational modes provides a detailed assignment of the spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. For instance, the characteristic stretching vibrations of the aromatic C-H ring are typically observed in the range of 3100–3000 cm⁻¹. researchgate.net

Table 1: Illustrative Calculated Vibrational Frequencies for a Related Fluorophenyl Compound

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Stretch3450
C=O Stretch1680
C=C Stretch (alkene)1620
C-N Stretch1350
C-F Stretch1230

Note: This table is illustrative and based on typical values for similar compounds. Actual values for this compound would require specific calculations.

Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. ajchem-a.comresearchgate.net

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. nih.gov For this compound, the HOMO is typically localized on the electron-rich phenyl ring and the amide group, while the LUMO is distributed over the acryloyl moiety. This distribution suggests that the phenyl ring acts as the primary electron donor, while the acryloyl group is the electron acceptor.

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, providing information on the electronic transitions between molecular orbitals. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and Related Parameters for a Fluorophenyl Compound

ParameterValue (eV)
EHOMO-6.57
ELUMO-2.09
HOMO-LUMO Gap (ΔE)4.48

Source: Based on data for a similar fluorophenyl-containing molecule. ajchem-a.com

Natural Bond Orbital (NBO) Analysis of Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It allows for the investigation of intramolecular charge transfer (ICT) and hyperconjugative interactions, which contribute to the stability of the molecule.

In this compound, NBO analysis can reveal the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. These interactions, such as n → π* and n → σ*, lead to a stabilization of the molecule. The analysis of the second-order perturbation energies (E(2)) in the NBO output quantifies the strength of these interactions.

Hyperconjugation, the interaction between filled and empty orbitals, plays a significant role in the stability of the molecule. NBO analysis can identify and quantify these interactions, providing insights into the electronic delocalization and its effect on the molecular geometry and reactivity.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP map would typically show the most negative potential (red) around the carbonyl oxygen atom, making it a likely site for electrophilic attack. The regions around the hydrogen atoms of the amide group and the aromatic ring would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The MEP analysis thus provides a visual representation of the reactive sites of the molecule. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for understanding the binding mode and affinity of a potential drug candidate.

For this compound, molecular docking simulations can be performed to investigate its interaction with various biological targets, such as protein kinases. The docking results provide information on the binding energy, which is a measure of the binding affinity, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's active site. These simulations can help in identifying potential biological targets for this compound and in the design of more potent and selective inhibitors.

Applications in Advanced Materials Science and Polymer Chemistry

Synthesis of Molecularly Imprinted Polymers (MIPs) Utilizing N-(4-fluorophenyl)prop-2-enamide Derivatives

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. While direct studies utilizing this compound as a functional monomer are not extensively documented in publicly available research, the principles of its application can be understood through closely related N-substituted acrylamide (B121943) derivatives.

In the context of MIPs, a derivative of the target compound, N-(2-(4-fluorophenyl)ethyl)-2-methylprop-2-enamide, which contains a similar fluorinated phenyl group, has been synthesized to act as a functionalized template. This approach is a key aspect of semi-covalent imprinting. In this method, the template molecule is covalently bound to a polymerizable monomer. Following polymerization with a cross-linker, the covalent bond is cleaved, leaving behind a recognition site that is highly specific to the original template molecule. This technique leverages the stability and specificity of covalent bonds during the imprinting process to create more uniform and selective binding cavities compared to non-covalent methods. The synthesis of such functionalized templates involves the reaction of a phenethylamine (B48288) derivative with methacryloyl chloride.

The effectiveness of MIPs is quantified by their adsorption capacity and imprinting factor (IF). The imprinting factor is a measure of the selectivity of the imprinted polymer for its target molecule compared to a non-imprinted polymer (NIP) synthesized without the template. While specific data for MIPs based on this compound is not available, studies on analogous systems provide valuable insights. For instance, MIPs created using N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide as a template have demonstrated significant affinity for biomolecules like tyramine (B21549) and L-norepinephrine.

The following table illustrates the imprinting factors achieved for different target molecules using a MIP synthesized from a related N-substituted acrylamide.

Target AnalyteImprinting Factor (IF)
Tyramine2.47
L-norepinephrine2.50

These values indicate that the imprinted polymer has a significantly higher binding affinity for the target molecules than the non-imprinted polymer, demonstrating the success of the imprinting process. The adsorption capacity and selectivity are influenced by factors such as the type and amount of functional monomer, cross-linker, and the porogen used during polymerization.

Polymerization Studies Involving the Acrylamide Moiety

The acrylamide moiety of this compound is susceptible to polymerization, typically through free-radical mechanisms. The polymerization of N-substituted acrylamides has been a subject of interest for creating polymers with diverse properties. General studies on the synthesis and copolymerization of N-substituted acrylamides show that they can be reacted with various vinylic monomers, such as acrylonitrile (B1666552) and methyl acrylate, to produce copolymers with a range of physical characteristics. researchgate.net

The polymerization process can be initiated by thermal or photochemical methods, and the properties of the resulting polymer, such as molecular weight, solubility, and thermal stability, are dependent on the reaction conditions and the comonomers used. The presence of the fluorophenyl group in this compound is expected to influence the polymer's properties, potentially enhancing its thermal stability and altering its solubility characteristics.

Design and Fabrication of Functional Materials Incorporating Fluorinated Enamide Scaffolds

The incorporation of fluorine into polymers often imparts unique and desirable properties, making fluorinated enamide scaffolds, such as those derived from this compound, attractive for the design of advanced functional materials. mdpi.com The strong carbon-fluorine bond contributes to high thermal and chemical stability in the resulting polymers. mdpi.com

The properties of fluorinated polymers make them suitable for a variety of high-performance applications. The table below summarizes some of the key properties and potential applications of materials incorporating fluorinated polymer scaffolds.

PropertyPotential Application
High Thermal StabilityHigh-temperature resistant coatings and materials.
Chemical ResistanceLinings and components for chemically aggressive environments.
Low Surface EnergyWater and oil repellent surfaces, anti-fouling coatings.
BiocompatibilityBiomedical devices and drug delivery systems. mdpi.com

The presence of the 4-fluorophenyl group can also influence the intermolecular interactions within the polymer matrix and with other materials, which is a critical consideration in the design of functional composites and blends. While specific applications of polymers derived solely from this compound are a niche area of research, the general characteristics of fluorinated polyacrylamides suggest their potential use in specialty coatings, membranes, and various biomedical applications. mdpi.com

Mechanistic Studies of Biological Interactions Preclinical Research Focus

Exploration of Ligand-Target Interactions: Receptor and Enzyme Binding Studies

The interaction of N-(4-fluorophenyl)prop-2-enamide with biological targets is a key area of investigation. The presence of the fluorophenyl group and the reactive acrylamide (B121943) moiety suggests that this compound can engage with proteins through various mechanisms, including covalent bond formation.

Characterization of Specific Binding Sites and Modes of Action

The acrylamide group within this compound serves as a "warhead" for covalent inhibitors. nih.gov This reactive group can form a stable, irreversible bond with nucleophilic amino acid residues, most notably cysteine, at the active site of target proteins. mdpi.com This mode of action, known as Michael addition, is a hallmark of many targeted covalent inhibitors used in drug development. mdpi.com The formation of this covalent bond leads to the inactivation of the target protein. mdpi.com

The binding process of such covalent inhibitors typically involves two steps. mdpi.com First, the inhibitor non-covalently binds to the target protein, a step governed by factors like shape complementarity and intermolecular forces. mdpi.com In the second, rate-determining step, the electrophilic acrylamide warhead is positioned correctly to react with a nearby nucleophilic residue, forming the covalent linkage. mdpi.com The fluorophenyl group plays a significant role in the initial non-covalent binding, potentially enhancing the compound's affinity and selectivity for specific enzymes or receptors.

Modulation of Biochemical Pathways

By covalently modifying key proteins, this compound and related compounds can modulate various biochemical pathways. A close analog, N-(4-methoxyphenyl)prop-2-enamide, has been shown to inhibit the enzyme acetylcholinesterase, which would lead to increased levels of the neurotransmitter acetylcholine. ebiohippo.com It has also been suggested to inhibit the breakdown of dopamine. ebiohippo.com While these specific actions are for a related compound, they illustrate the potential of N-aryl acrylamides to interfere with critical signaling pathways. Covalent inhibitors with acrylamide warheads have been successfully developed to target a range of proteins, including kinases like Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR), which are pivotal in cancer signaling pathways. acs.orgresearchgate.net The irreversible nature of the inhibition can lead to sustained downstream effects on the pathways these proteins regulate.

Structure-Activity Relationship (SAR) Studies of Fluorophenyl Acrylamide Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of fluorophenyl acrylamide analogues influence their biological activity.

Influence of Chemical Substituents on Biological Recognition

The substitution pattern on the phenyl ring and modifications to the acrylamide group are critical determinants of biological activity. The fluorine atom in this compound, due to its high electronegativity, can significantly alter the electronic properties of the phenyl ring, influencing binding affinity and metabolic stability.

SAR studies on related acrylamide-containing compounds have revealed important trends:

Substituents on the Phenyl Ring: The nature and position of substituents on the aromatic ring can dramatically affect binding selectivity and potency. For example, in a series of alpha(1d)-adrenergic receptor antagonists, the specific placement of fluorine atoms on the phenyl ring was crucial for achieving high affinity and selectivity. nih.gov

Modifications to the Acrylamide Warhead: Introducing substituents at the α-position of the acrylamide can tune its reactivity. acs.orgresearchgate.net For instance, the addition of an electron-withdrawing cyano group can increase the rate of Michael addition. mdpi.com Conversely, other substitutions can be used to modulate reactivity to achieve a better balance between potency and potential off-target effects. acs.orgresearchgate.net

Table 1: Influence of Structural Modifications on Acrylamide Reactivity

Modification Effect on Reactivity Rationale
α-cyano group Increased The electron-withdrawing nature of the cyano group enhances the electrophilicity of the β-carbon. mdpi.com
α-heteroatom substituent Tunable Allows for a conjugated addition-elimination reaction, with reactivity depending on the leaving group's pKa/pKb. acs.orgresearchgate.net
Phenyl ring substituents Modulated Binding Affinity Alters electronic distribution and steric profile, affecting non-covalent interactions with the target protein. nih.gov

Stereochemical Implications in Enamide Bioactivity

While specific stereochemical studies on this compound are not widely reported, the geometry of the prop-2-enamide (acrylamide) double bond is generally fixed in a trans-like conformation due to the planarity of the amide bond. More complex analogs incorporating chiral centers would be expected to exhibit stereoselectivity in their biological interactions. The precise three-dimensional arrangement of the molecule is critical for optimal fitting into a protein's binding site, and different stereoisomers can have vastly different biological activities.

Elucidation of Mechanistic Basis for Observed Bioactivities (e.g., Enzyme Inhibition Profiles)

The primary mechanistic basis for the bioactivity of this compound is its function as a covalent inhibitor. nih.govmdpi.com The electrophilic acrylamide moiety is designed to react with a nucleophilic residue, typically a cysteine, within the binding site of a target enzyme or protein. dntb.gov.ua This covalent modification leads to irreversible inhibition.

The effectiveness of this inhibition is determined by both the intrinsic reactivity of the acrylamide "warhead" and the non-covalent binding affinity of the molecule for its target. acs.orgresearchgate.net The fluorophenyl portion of the molecule contributes significantly to the initial binding and proper orientation of the molecule within the active site, which is a prerequisite for the subsequent covalent reaction.

Future Research Directions and Emerging Avenues

Development of Novel and Sustainable Synthetic Methodologies for Fluorinated Enamides

A primary focus of modern chemical synthesis is the development of environmentally benign and efficient processes. For fluorinated enamides, future research is geared towards greener, more sustainable methodologies that are both atom-economical and reduce hazardous waste.

Key research efforts include:

Green Chemistry Approaches : The use of F+ and Rf+ reagents in traditional fluorination is often not atom-economic. dovepress.com Future work will prioritize the use of low-cost, nucleophilic fluorine sources like alkali metal fluorides. dovepress.com Methodologies that are already showing promise include the combination of selective direct fluorination using fluorine gas with biochemical amidase processes, a route that has proven efficient and suitable for scale-up. rsc.org Solvent-free mechanochemical methods, which involve the manual grinding of substrates at room temperature, represent another significant green strategy, offering high yields in very short reaction times. mdpi.com

Catalytic Systems : There is a move away from harsh conditions and stoichiometric reagents towards milder, catalytic systems. Organocatalysis, for instance, uses small organic molecules like 1,4-diazabicyclo[2.2.2]octane (DABCO) to mediate reactions under ambient temperature, offering a milder alternative to some transition metal-catalyzed processes. nih.gov However, modern metal-catalyzed methods, such as the cross-coupling of amides with alkenyl halides and the isomerization of N-allyl amides, remain crucial for their efficiency in creating geometrically defined enamides. chemrxiv.org

Stereoselective Synthesis : A significant challenge in fluoro-organic chemistry is the asymmetric construction of fluorinated stereogenic carbon centers. nih.gov Advanced methods are being developed for the highly regio- and stereoselective fluorination of chiral enamides. nih.govnih.gov These reactions can use electrophilic fluorinating reagents like Selectfluor™ to selectively fluorinate the enamide olefin, leading to valuable chiral α-fluoro-imides. nih.govnih.gov

Table 1: Comparison of Synthetic Methodologies for Enamides and Fluorinated Analogues MethodologyKey FeaturesAdvantagesReferenceBiochemical Amidase StrategyUses direct fluorination with F2 gas followed by an enzymatic cyclisation.Sustainable, efficient, and suitable for scale-up.rsc.orgMechanochemical SynthesisSolvent-free grinding of reactants at room temperature.Prevents environmental pollution, very short reaction times, high yields.mdpi.comOrganocatalysisEmploys a Lewis base (e.g., DABCO) to induce polar aryl migrations.Mild conditions, tolerates a wide range of functional groups.nih.govElectrophilic FluorinationUses N-F reagents like Selectfluor™ on chiral enamides.Highly regio- and stereoselective for creating chiral fluorinated centers.nih.govnih.gov

Integration of Advanced Computational Techniques for Predictive Modeling

The integration of in silico studies is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes, thereby saving time and resources. For N-(4-fluorophenyl)prop-2-enamide and its analogues, computational techniques are becoming indispensable.

Future directions in this area involve:

Predictive Reactivity and Property Modeling : Density Functional Theory (DFT) calculations have been successfully used to find a correlation between computed activation parameters and experimentally determined reaction rates for N-arylacrylamides. nih.gov This validates the use of computational screening for synthetic candidates. nih.gov Furthermore, researchers have noted a correlation between ¹H and ¹³C NMR chemical shifts and reaction rates, suggesting that these spectroscopic parameters could serve as a convenient proxy for relative reactivity. nih.gov

Virtual Screening and Biological Activity Prediction : Computational tools are increasingly used to predict the biological and pharmacokinetic profiles of new molecules before they are synthesized. researchgate.netrsc.org Software can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potential biological activities. researchgate.netrsc.org Molecular docking simulations are employed to understand the binding modes of these compounds within the active sites of proteins, providing insights into their potential as therapeutic agents. researchgate.netrsc.orgnih.gov

Mechanistic Elucidation : Quantum chemical calculations are powerful tools for investigating complex reaction mechanisms. nih.gov For example, they have been used to uncover the multiple roles of an organocatalyst in a reaction, acting as an addition mediator, a proton shuttle, and a transfer agent. nih.gov

Table 2: Application of Computational Techniques in Acrylamide (B121943) Research Computational TechniqueApplicationKey Finding/OutcomeReferenceDensity Functional Theory (DFT)Correlating computed activation parameters with experimental reaction rates.Validates computational screening of synthetic candidates before lab work.nih.govMolecular DockingUnderstanding binding modes in protein active sites.Identifies potential therapeutic targets and explains biological activity.researchgate.netnih.govADME/PASS PredictionIn silico prediction of pharmacokinetic properties and biological activities.Allows for the pre-selection of promising drug candidates.researchgate.netrsc.orgQuantum Chemical CalculationsInvestigating detailed reaction mechanisms.Provides insights into the role of catalysts and intermediates.nih.gov

Exploration of New Applications in Interdisciplinary Fields

The unique properties imparted by the fluorine atom make this compound a candidate for applications across various scientific disciplines. nih.gov Enamides are recognized as valuable and versatile building blocks in organic synthesis. nih.govchemrxiv.org

Emerging applications are being explored in:

Medicinal Chemistry and Chemical Biology : Acrylamide derivatives are being designed and synthesized as potential chemotherapeutic agents, for instance, against breast cancer cell lines. nih.gov Fluorinated enamides serve as crucial intermediates in the synthesis of complex molecules, such as fluorinated oxazoles, which are components of natural products with potential bioactivity. researchgate.net Furthermore, N-aryl acrylamides are used as starting materials to create complex heterocyclic structures like cyanomethylated oxindoles and pyrrolidine (B122466) rings, which are important scaffolds in drug discovery. acs.orgacs.org

Materials Science : The primary industrial use of acrylamide is in the production of polyacrylamide, a water-soluble polymer used as a flocculating agent in water purification and in the paper industry. wikipedia.orgresearchgate.net The incorporation of a fluorophenyl group could lead to new polymers with modified properties, such as altered solubility, thermal stability, or hydrophobicity, opening doors to advanced materials.

Agrochemical Science : The introduction of fluorine is a common strategy in the development of modern agrochemicals. nih.gov The structural motif of this compound could be incorporated into new pesticides or herbicides with potentially enhanced efficacy or novel modes of action.

Q & A

Q. What are the common synthetic routes for N-(4-fluorophenyl)prop-2-enamide, and what reagents are typically involved?

this compound can be synthesized via acylation or coupling reactions. A typical approach involves reacting 4-fluoroaniline with acryloyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane). Alternative methods include using coupling agents like EDCI/HOBt for amide bond formation between acrylic acid derivatives and 4-fluoroaniline . Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side products like over-acylated derivatives .

Q. What spectroscopic methods are essential for confirming the structure of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the fluorophenyl group (e.g., aromatic protons at δ 7.2–7.5 ppm) and the enamide moiety (α,β-unsaturated carbonyl signals at ~δ 6.3–6.8 ppm for vinyl protons and ~165–170 ppm for the carbonyl carbon) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 194.05 for C9_9H8_8FNO) .
  • X-ray Crystallography : For crystalline samples, SHELXL refinement can resolve bond lengths and angles, particularly the planarity of the enamide system .

Q. How can researchers purify this compound, and what challenges arise during crystallization?

Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water. Challenges include low solubility in polar solvents and polymorphism. Preferential π-π stacking of the fluorophenyl group can lead to needle-like crystals, requiring slow evaporation for optimal diffraction quality .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?

Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts or IR stretching frequencies) may arise from conformational flexibility or solvent effects. Strategies include:

  • DFT Calculations : Compare computed spectra (using Gaussian or ORCA) with experimental data to identify dominant conformers .
  • Variable-Temperature NMR : Probe dynamic processes (e.g., hindered rotation of the amide bond) .
  • Cross-Validation : Use complementary techniques like IR spectroscopy to confirm carbonyl stretching (~1660 cm1^{-1}) and hydrogen bonding .

Q. What role do intramolecular interactions play in the crystallization of this compound, and how can they be analyzed?

Intramolecular interactions (e.g., C–H···O hydrogen bonds) stabilize specific conformers, influencing crystal packing. These can be identified via:

  • X-ray Diffraction : SHELX software analyzes bond distances and angles (e.g., C=O···H–C distances < 2.5 Å indicate hydrogen bonding) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., fluorophenyl F···H interactions contributing to lattice stability) .

Q. How does the electron-withdrawing fluorine substituent affect the reactivity of this compound in further derivatization?

The fluorine atom increases the electrophilicity of the carbonyl group, enhancing susceptibility to nucleophilic attack (e.g., Michael additions). However, steric hindrance from the fluorophenyl group may reduce reactivity at the β-carbon. Comparative studies with non-fluorinated analogs (e.g., N-phenylprop-2-enamide) using kinetic assays or DFT can quantify these effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.